2-(1-Methylethylthio)-2-methylpropanal
Description
2-(1-Methylethylthio)-2-methylpropanal is a sulfur-containing branched-chain aldehyde characterized by a thioether group (-S-) attached to a methylpropanal backbone. Sulfur-containing aldehydes like this are often associated with potent aroma profiles due to their low odor thresholds, though specific sensory descriptors for this compound remain uncharacterized in the available literature. Its synthesis likely involves thiol-aldehyde condensation reactions, but further analytical studies are required to confirm its properties and applications.
Properties
Molecular Formula |
C7H14OS |
|---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-methyl-2-propan-2-ylsulfanylpropanal |
InChI |
InChI=1S/C7H14OS/c1-6(2)9-7(3,4)5-8/h5-6H,1-4H3 |
InChI Key |
SZARSRCIZSASSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C)(C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1-Methylethylthio)-2-methylpropanal with structurally or functionally related aldehydes, emphasizing aroma profiles, concentrations in natural sources, and analytical detection methods. Data is derived from studies on food volatiles and metabolomic analyses .
Key Findings:
Structural Differences: The thioether group in this compound distinguishes it from non-sulfur analogs like 2-methylpropanal. Sulfur atoms typically lower odor thresholds and introduce pungent or garlic-like notes, though this remains speculative without direct data . Branched aldehydes (e.g., 2-methylpropanal, 3-methylbutanal) dominate in coffee volatiles, contributing to smoky, nutty, or caramel aromas .
Aroma Impact: Non-sulfur aldehydes like 3-methylbutanal (2.61% in coffee) are critical for cocoa and almond notes, while 2-methylpropanal (1.80%) enhances smoky-fatty undertones .
Analytical Detection :
- GC-MS and HS-GC/MS are standard for detecting aldehydes in complex matrices like coffee or plasma . The thioether group in This compound may require specialized columns or ionization settings for optimal resolution.
Concentration Trends: 3-Methylbutanal > 2-methylpropanal > 2-methylbutanal in coffee, highlighting the preference for methyl-branched aldehydes in roasted aromas .
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